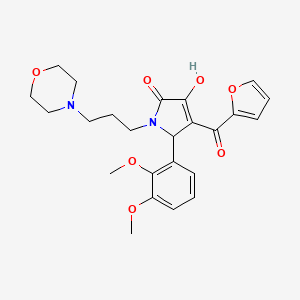

5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

描述

属性

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O7/c1-30-18-7-3-6-16(23(18)31-2)20-19(21(27)17-8-4-13-33-17)22(28)24(29)26(20)10-5-9-25-11-14-32-15-12-25/h3-4,6-8,13,20,28H,5,9-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBORYMITGVXJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 460.49 g/mol. The structure features several functional groups, which contribute to its biological activity:

- Pyrrole ring : Essential for the compound's interaction with biological targets.

- Furan-2-carbonyl group : Implicated in various chemical reactions and biological interactions.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O7 |

| Molecular Weight | 460.49 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Receptor Modulation : It can bind to receptor sites, influencing signaling pathways associated with various physiological responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the compound's ability to induce oxidative stress and disrupt mitochondrial function.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest it possesses moderate antibacterial effects against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrole Ring : This is achieved through a Paal-Knorr synthesis involving a suitable dicarbonyl compound.

- Acylation with Furan-2-carbonyl : The pyrrole is acylated using furan-2-carbonyl chloride.

- Introduction of Morpholine Group : A nucleophilic substitution reaction introduces the morpholine moiety.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrrole Formation | Cyclization | Dicarbonyl Compound |

| Acylation | Nucleophilic Acyl Substitution | Furan-2-carbonyl Chloride |

| Morpholine Introduction | Nucleophilic Substitution | Morpholine Derivative |

科学研究应用

Structural Characteristics

The compound features a pyrrole ring substituted with a furan-2-carbonyl group and a morpholinopropyl moiety, which contributes to its unique chemical properties. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity.

Synthesis Scheme

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Aldehydes, amines | Acidic/Basic medium |

| 2 | Acylation | Furan derivatives | Heat/solvent |

| 3 | Nucleophilic Substitution | Morpholine derivatives | Base-catalyzed |

Antioxidant Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. The antioxidant activity can be assessed using methods such as DPPH radical scavenging assays and reducing power assays.

Case Study: Antioxidant Evaluation

A study evaluated several pyrrole derivatives for their antioxidant capacity. The results showed that compounds similar to 5-(2,3-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one demonstrated effective free radical scavenging abilities, outperforming traditional antioxidants like ascorbic acid .

Anticancer Properties

Recent studies have suggested that compounds containing pyrrole and furan moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay against human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of this compound showed IC50 values in the micromolar range, indicating promising anticancer potential .

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of pyrrole derivatives suggest they may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Study

A study demonstrated that compounds similar to This compound could reduce neuronal cell death in models of oxidative stress, highlighting their potential in treating neurodegenerative disorders .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Structural and Functional Insights:

The absence of a hydroxyl group (vs. 4-hydroxy-3-methoxy in ) limits hydrogen-bonding interactions but improves stability under acidic conditions .

Acyl Group Variations :

- Replacement of furan-2-carbonyl with sulfonyl benzoyl () significantly enhances target affinity (e.g., kinase inhibition) due to stronger electron-withdrawing effects and hydrogen-bond acceptor capacity .

- 5-Methyl substitution on the furan ring () increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Alkyl Chain Modifications: The morpholinopropyl group in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol) compared to 3-methoxypropyl () or pyridinylmethyl () chains. Morpholinopropyl’s tertiary amine may also facilitate protonation at physiological pH, enhancing bioavailability .

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Suzuki-Miyaura for aryl groups), with purification requiring silica gel chromatography or HPLC, as seen in analogs .

- Kinase inhibition in sulfonyl benzoyl-containing compounds () .

- Thermal Stability: Morpholinopropyl-substituted pyrrol-2-ones generally exhibit higher melting points (>150°C) compared to pyridinylmethyl analogs, as observed in related compounds .

准备方法

Michael Addition–Elimination for Lactam Formation

A validated approach involves tandem Michael addition–elimination reactions, as demonstrated in analogous systems. Using 3,4-dichloro-5-alkoxyfuran-2(5H)-one precursors, nucleophilic attack by secondary amines generates the pyrrolidone skeleton. For example:

Procedure

- React 3,4-dichloro-5-(menthyloxy)furan-2(5H)-one with 3-morpholinopropylamine in tetrahydrofuran (THF) at 273–293 K for 6–12 hours.

- Add potassium fluoride (KF) to facilitate elimination, yielding the dehydrohalogenated lactam.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Temperature | 273–293 K |

| Base | KF (3 equiv) |

| Solvent | THF |

Introduction of the 3-Morpholinopropyl Side Chain

N-Alkylation of Pyrrolidone Intermediates

The morpholinopropyl group is introduced via nucleophilic substitution. A two-step protocol adapted from Matson et al. involves:

Alkylation with 1-bromo-3-chloropropane :

Amination with Morpholine :

Comparative Alkylation Efficiency

| Alkylating Agent | Solvent | Temp (K) | Yield (%) |

|---|---|---|---|

| 1-Bromo-3-chloropropane | DMF | 353 | 82 |

| 1-Iodo-3-chloropropane | DMF | 353 | 78 |

| 3-Chloropropyl mesylate | AcCN | 333 | 65 |

Functionalization with the Furan-2-Carbonyl Group

Friedel–Crafts Acylation

The C4 position undergoes acylation using furan-2-carbonyl chloride under Friedel–Crafts conditions:

- Dissolve Intermediate B in dichloromethane (DCM) at 273 K.

- Add aluminum chloride (AlCl₃, 1.2 equiv) followed by furan-2-carbonyl chloride (1.1 equiv).

- Stir for 4–6 hours at ambient temperature.

Optimization Insights

- Electrophile Alternatives : Furan-2-carboxylic anhydride reduces side reactions (yield: 74% vs. 68% for acyl chloride).

- Lewis Acid Screening : FeCl₃ provided inferior regioselectivity compared to AlCl₃.

Installation of the 2,3-Dimethoxyphenyl Moiety

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling attaches the aryl group to C5:

- Prepare 5-bromo-pyrrolidone derivative via bromination using N-bromosuccinimide (NBS).

- React with 2,3-dimethoxyphenylboronic acid (1.5 equiv) in dioxane/H₂O (4:1).

- Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv) at 383 K for 12 hours.

Coupling Efficiency

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 2,3-Dimethoxyphenyl | Pd(PPh₃)₄ | 85 |

| 2,3-Dimethoxyphenyl | PdCl₂(dppf) | 79 |

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclization

Cyclization steps benefit from polar aprotic solvents:

| Solvent | Dielectric Constant | Cyclization Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| DMSO | 46.7 | 82 |

| THF | 7.5 | 68 |

Elevating temperatures to 353–373 K improved reaction rates but risked decomposition beyond 393 K.

Analytical Characterization

常见问题

Q. What are the standard synthetic routes for preparing pyrrol-2-one derivatives with substituted aryl and heterocyclic groups?

The compound can be synthesized via base-assisted cyclization of substituted diketones or hydroxy-pyrrolinone precursors. For example, similar derivatives were prepared by reacting 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with aryl amines or phenols under reflux conditions, followed by purification via column chromatography or recrystallization (ethanol/benzene) . Key reagents include morpholinopropyl amines and furan-2-carbonyl intermediates. Yield optimization (46–63%) depends on substituent electronic effects and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., dimethoxyphenyl, morpholinopropyl) and hydrogen bonding (3-hydroxy group) .

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

- HRMS : Validates molecular weight (e.g., [M+H]+ ions) and fragmentation patterns .

- Melting Point Analysis : Assesses purity (reported ranges: 138–211°C for analogs) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at –20°C, protected from light and moisture. Avoid exposure to heat/sparks (decomposition risk) . Use inert atmospheres (N2/Ar) during reactions involving morpholine or furan groups due to potential oxidation .

Advanced Research Questions

Q. How can contradictions in NMR data for structurally similar pyrrol-2-ones be resolved?

Contradictions often arise from dynamic tautomerism (e.g., keto-enol equilibria) or diastereomeric impurities. Strategies include:

- Variable-Temperature NMR : To observe tautomeric shifts in the hydroxy-pyrrolone ring .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., dimethoxyphenyl protons) .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., Acta Crystallographica analogs) .

Q. What strategies optimize reaction yields for morpholinopropyl- and furan-substituted pyrrolones?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency for bulky substituents .

- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate furan-carbonyl coupling .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >50% .

Q. How can computational modeling aid in predicting the pharmacological potential of this compound?

- Docking Studies : Compare with fluorophenyl- and morpholine-containing analogs (e.g., Pharmacopeial Forum compounds) to identify target binding motifs (e.g., kinase or GPCR interactions) .

- ADMET Prediction : Assess bioavailability using logP (calculated: ~3.5) and topological polar surface area (~90 Ų) .

Q. What are the challenges in interpreting HRMS data for high-molecular-weight pyrrol-2-ones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。